Home > Products > Screening Compounds P121703 > N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide - 325977-12-6

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Catalog Number: EVT-2943503
CAS Number: 325977-12-6
Molecular Formula: C18H15FN2O3S
Molecular Weight: 358.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(4-Fluoro­phen­yl)-1,3-thia­zol-2-yl]-3-(4-meth­oxy­phen­yl)-4-methyl­benzamide []

Compound Description: This compound is a thiazole derivative featuring a 4-fluorophenyl group at the 4-position of the thiazole ring. Unlike the target compound, it has a 3-(4-methoxyphenyl)-4-methylbenzamide group connected to the 2-position of the thiazole ring. The crystal structure of this compound has been analyzed, revealing strong N—H⋯O hydrogen bonds linking molecules in chains. []

Relevance: This compound is structurally related to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide due to the shared 4-(4-fluorophenyl)-1,3-thiazol-2-yl core structure. The primary difference lies in the substitution on the benzamide moiety, with the related compound having a 4-methoxyphenyl and methyl group instead of the two methoxy groups present in the target compound. []

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide []

Compound Description: This compound is a thiazole derivative containing a dihydroimidazo[2,1-b][1,3]thiazole system fused to a pyridine ring. It also features a 2-(4-fluorophenyl)acetamide group connected to the pyridine ring. The crystal structure of this compound shows stabilization by N—H⋯N hydrogen bonding and intramolecular C—H⋯O interaction. []

Relevance: While not directly sharing the thiazole-benzamide core of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, this compound is related through its inclusion of a substituted thiazole ring and a 4-fluorophenyl group. The presence of these structural features highlights the exploration of various thiazole-containing compounds within a broader research context. []

N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide []

Compound Description: This compound belongs to a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides synthesized and evaluated for α-glucosidase inhibitory activity. This specific compound exhibited very good inhibition in the study. []

Relevance: This compound is structurally related to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide through the shared 1,3-thiazol-2-yl core. Both compounds feature an aryl group at the 4-position of the thiazole ring, demonstrating a common structural motif. The main difference lies in the substituent at the 2-position, with the related compound having a 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide group instead of the 3,5-dimethoxybenzamide present in the target compound. []

N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide []

Compound Description: This compound is another member of the N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide series explored for α-glucosidase inhibitory activity. It was found to have very good inhibition along with the previously mentioned compound. []

Relevance: This compound shares the same 1,3-thiazol-2-yl core with N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. The presence of a fluorophenyl group at the 4-position of the thiazole ring, albeit at the ortho position instead of para, further emphasizes the structural similarities between this related compound and the target compound. []

N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide [, , , ]

Compound Description: This compound, known as dabrafenib, is a BRAF inhibitor with a distinct structure compared to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. It features a 1,3-thiazol-4-yl core, a 2-amino-4-pyrimidinyl substituent, a tert-butyl group, and a 2,6-difluorobenzenesulfonamide moiety. Its metabolism and disposition have been extensively studied in cancer patients. [, , , ]

Relevance: While differing significantly in overall structure from N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, dabrafenib is related through its inclusion of a substituted thiazole ring. This highlights the importance of thiazoles as a pharmacophore in drug development and suggests a potential research focus on thiazole-containing compounds. [, , , ]

(5Z)-5-[(3-chloro-2-fluorophenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one []

Compound Description: This compound belongs to a series of fluorinated thiazolidinone derivatives designed as potential anti-MRSA agents. It showed excellent activity against S. aureus and P. aeruginosa with a minimum inhibitory concentration (MIC) ranging from 3.125 to 6.25 μg/mL. []

Relevance: This compound is related to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide due to the shared 1,3-thiazol-2-yl moiety. Both compounds demonstrate the exploration of thiazoles as a core structure in medicinal chemistry. The difference lies in the presence of a thiazolidinone ring and a 3-chloro-2-fluorophenylmethylidene group in the related compound, in contrast to the 4-(4-fluorophenyl)thiazole and 3,5-dimethoxybenzamide present in the target compound. []

(5Z)-5-[(4-chloro-2-fluorophenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one []

Compound Description: Similar to the previous compound, this fluorinated thiazolidinone derivative displayed promising anti-MRSA activity, exhibiting an MIC of 0.39 μg/mL against MRSA strains. []

Relevance: This compound shares the same core 1,3-thiazol-2-yl unit as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, emphasizing the common focus on thiazoles in the research context. The distinction lies in the presence of a 4-chloro-2-fluorophenylmethylidene group attached to the thiazolidinone ring, different from the 4-(4-fluorophenyl)thiazole and 3,5-dimethoxybenzamide in the target compound. []

(5Z)-5-[(3-fluoro-4-methylphenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one []

Compound Description: This fluorinated thiazolidinone derivative is another potent anti-MRSA agent within the series, showing excellent activity against S. aureus and P. aeruginosa (MIC 3.125–6.25 μg/mL) and promising activity against MRSA strains (MIC 0.39 μg/mL). []

Relevance: This compound features the common 1,3-thiazol-2-yl core structure also present in N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, highlighting the research focus on thiazole-containing compounds. The key difference lies in the presence of a thiazolidinone ring and a 3-fluoro-4-methylphenylmethylidene group attached to it, which contrasts with the 4-(4-fluorophenyl)thiazole and 3,5-dimethoxybenzamide substituents in the target compound. []

(5Z)-5-[(3,5-difluorophenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one []

Compound Description: This compound, a member of the fluorinated thiazolidinone series, exhibited excellent antibacterial activity against S. aureus and P. aeruginosa, with an MIC range of 3.125 to 6.25 μg/mL. []

Properties

CAS Number

325977-12-6

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.39

InChI

InChI=1S/C18H15FN2O3S/c1-23-14-7-12(8-15(9-14)24-2)17(22)21-18-20-16(10-25-18)11-3-5-13(19)6-4-11/h3-10H,1-2H3,(H,20,21,22)

InChI Key

PYBYXTZKMABLCJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.